![molecular formula C12H13N5O2 B13523821 5-(Hydroxymethyl)-2-methyl-4-{[2-(pyrazin-2-yl)hydrazin-1-ylidene]methyl}pyridin-3-ol](/img/structure/B13523821.png)
5-(Hydroxymethyl)-2-methyl-4-{[2-(pyrazin-2-yl)hydrazin-1-ylidene]methyl}pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hydroxymethyl)-2-methyl-4-{[2-(pyrazin-2-yl)hydrazin-1-ylidene]methyl}pyridin-3-ol is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyridine ring substituted with hydroxymethyl, methyl, and a hydrazinylidene group linked to a pyrazine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-2-methyl-4-{[2-(pyrazin-2-yl)hydrazin-1-ylidene]methyl}pyridin-3-ol typically involves multistep reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-aminopyridine with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. The reaction conditions often include the use of ethanol as a solvent and heating at 65°C under catalyst-free conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-2-methyl-4-{[2-(pyrazin-2-yl)hydrazin-1-ylidene]methyl}pyridin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The hydrazinylidene group can be reduced to form a hydrazine derivative.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) and conditions like elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
5-(Hydroxymethyl)-2-methyl-4-{[2-(pyrazin-2-yl)hydrazin-1-ylidene]methyl}pyridin-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-2-methyl-4-{[2-(pyrazin-2-yl)hydrazin-1-ylidene]methyl}pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . Additionally, its interaction with γ-aminobutyric acid (GABA) receptors may contribute to its potential therapeutic effects in treating neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridin-3-yl-acetic acids: These compounds share a similar pyridine ring structure and exhibit a broad spectrum of biological activities.
N-(pyridin-2-yl)amides: These compounds also feature a pyridine ring and are synthesized from similar precursors.
Uniqueness
5-(Hydroxymethyl)-2-methyl-4-{[2-(pyrazin-2-yl)hydrazin-1-ylidene]methyl}pyridin-3-ol is unique due to its specific substitution pattern and the presence of both hydroxymethyl and hydrazinylidene groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H13N5O2 |
|---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
5-(hydroxymethyl)-2-methyl-4-[(E)-(pyrazin-2-ylhydrazinylidene)methyl]pyridin-3-ol |
InChI |
InChI=1S/C12H13N5O2/c1-8-12(19)10(9(7-18)4-15-8)5-16-17-11-6-13-2-3-14-11/h2-6,18-19H,7H2,1H3,(H,14,17)/b16-5+ |
InChI Key |
APNFZMJPTNADCK-FZSIALSZSA-N |
Isomeric SMILES |
CC1=NC=C(C(=C1O)/C=N/NC2=NC=CN=C2)CO |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=NNC2=NC=CN=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


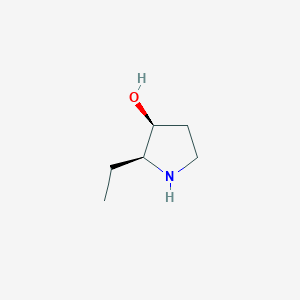
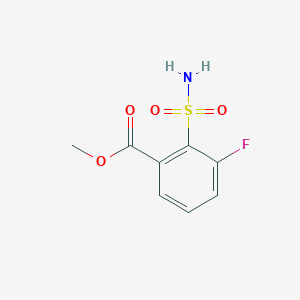
![4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole](/img/structure/B13523749.png)
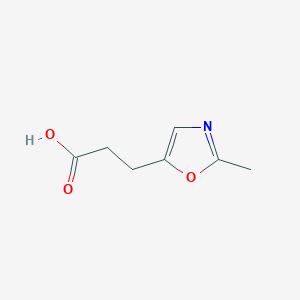
![3-[(Dimethylamino)methyl]azetidin-3-ol](/img/structure/B13523763.png)
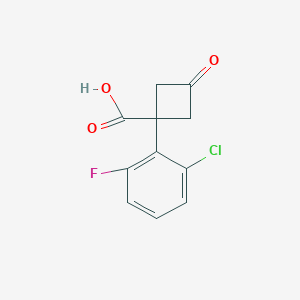
![1,8-Dioxaspiro[5.5]undecan-4-amine hydrochloride](/img/structure/B13523774.png)
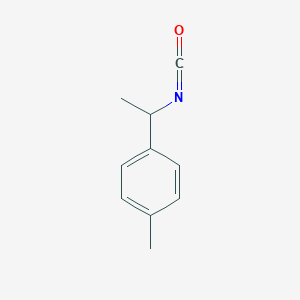
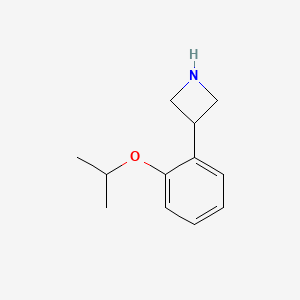
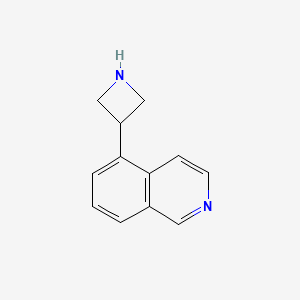
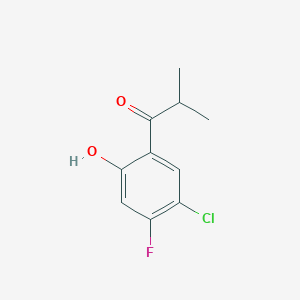

![5-Oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B13523817.png)
![1-[1-(3-Chloro-4-fluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13523818.png)
